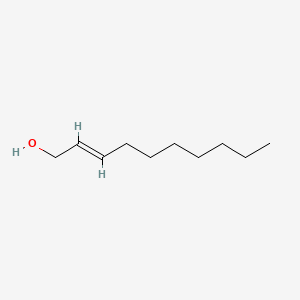

2-Decen-1-ol

Description

Properties

CAS No. |

22104-80-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

dec-2-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3 |

InChI Key |

QOPYYRPCXHTOQZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCC/C=C\CO |

Canonical SMILES |

CCCCCCCC=CCO |

density |

0.842-0.848 |

Other CAS No. |

22104-80-9 |

physical_description |

Colourless liquid; Fatty rosy aroma |

solubility |

Slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 2-Decen-1-ol from Natural Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decen-1-ol, a C10 fatty alcohol, is a volatile organic compound found in a variety of natural sources, including plants and insects. This technical guide provides a comprehensive overview of its discovery, isolation from natural sources, and methods for its characterization. Detailed experimental protocols for extraction, purification, and analysis are presented, along with quantitative data on its occurrence. Furthermore, this guide explores the role of 2-Decen-1-ol as a semiochemical in plant defense signaling pathways, offering insights into its potential applications in agriculture and drug development.

Introduction

2-Decen-1-ol is a naturally occurring aliphatic alcohol with the molecular formula C₁₀H₂₀O. It exists as (E) and (Z) isomers, each with distinct properties and biological activities. While its presence has been documented in various plant essential oils and insect secretions, its initial discovery is not attributed to a single definitive study but rather an accumulation of phytochemical and entomological research over time. It has garnered significant interest due to its role as a flavor and fragrance agent, a semiochemical in plant-insect interactions, and its potential antimicrobial and nematicidal properties. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Natural Occurrence and Quantitative Data

2-Decen-1-ol has been identified in a range of natural sources. One of the most well-documented plant sources is coriander (Coriandrum sativum), where it is a notable component of the leaf essential oil.[1][2] It also plays a role as a semiochemical in insects.

The yield and composition of essential oils containing 2-Decen-1-ol can vary significantly based on the plant's developmental stage, growing conditions, and the extraction method employed.

Table 1: Quantitative Occurrence of 2-Decen-1-ol in Coriander (Coriandrum sativum) Leaf Essential Oil

| Plant Part | Extraction Method | (E)-2-Decen-1-ol Content (%) | Reference |

| Leaves | Hydrodistillation | 5.45 | [2] |

| Leaves (treated with 2% A. saligna FAE + 50% N fertilizer) | Not specified | 32.00 | [1] |

| Herb (regrowing shoots) | Hydrodistillation | 14.2 | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of (E)-2-Decen-1-ol is provided in Table 2.

Table 2: Physicochemical Properties of (E)-2-Decen-1-ol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [4] |

| Molecular Weight | 156.27 g/mol | [4] |

| CAS Number | 18409-18-2 | [4] |

| Appearance | Colorless clear liquid | [5] |

| Odor | Waxy, fresh air, citrus, rose, rue | [6] |

| Boiling Point | 230-231 °C at 760 mmHg | [5] |

| Specific Gravity | 0.839 - 0.845 @ 25 °C | [5] |

| Refractive Index | 1.446 - 1.452 @ 20 °C | [5] |

| Solubility | Soluble in alcohol; slightly soluble in water | [2] |

Experimental Protocols

Isolation of 2-Decen-1-ol from Coriander Leaves by Steam Distillation followed by Fractional Distillation

This protocol describes a standard method for the extraction of essential oil from coriander leaves and the subsequent purification of 2-Decen-1-ol.

4.1.1. Steam Distillation

Objective: To extract the volatile essential oil from fresh coriander leaves.

Materials and Equipment:

-

Fresh coriander leaves

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[7]

-

Heating mantle

-

Methylene chloride (CH₂Cl₂)

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Fresh coriander leaves are harvested and coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. The chopped coriander leaves are placed in the biomass flask. The boiling flask is filled with distilled water to about two-thirds of its volume.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the coriander leaves, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing the vapors to condense back into a liquid.

-

Collection: The condensate (a mixture of water and essential oil) is collected in the receiving flask. Continue the distillation until no more oil is observed in the condensate.

-

Extraction of Essential Oil:

-

Transfer the collected condensate to a separatory funnel.

-

Add methylene chloride to the separatory funnel to extract the essential oil from the aqueous layer.

-

Gently shake the funnel, periodically venting to release pressure.

-

Allow the layers to separate. The denser methylene chloride layer containing the essential oil will be at the bottom.

-

Drain the organic layer into a clean flask.

-

Repeat the extraction of the aqueous layer with fresh methylene chloride two more times to ensure complete recovery of the oil.

-

-

Drying and Solvent Removal:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Remove the methylene chloride using a rotary evaporator under reduced pressure to obtain the crude essential oil.

-

4.1.2. Fractional Distillation

Objective: To purify 2-Decen-1-ol from the crude essential oil based on its boiling point.

Materials and Equipment:

-

Crude coriander leaf essential oil

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)[8]

-

Heating mantle with a stirrer

-

Boiling chips

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil and boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask. The mixture will begin to boil, and the vapors will rise into the fractionating column.

-

Separation: The fractionating column, packed with a high-surface-area material, allows for repeated condensation and vaporization cycles, which separates the components of the mixture based on their boiling points. The component with the lowest boiling point will reach the top of the column first.

-

Collection of Fractions: Monitor the temperature at the top of the column. Collect the distillate in separate fractions as the temperature plateaus and then rises, indicating that a different component is beginning to distill. The fraction corresponding to the boiling point of 2-Decen-1-ol (approximately 230-231 °C at atmospheric pressure) is collected.

Analysis of 2-Decen-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 2-Decen-1-ol in the isolated essential oil fraction.

Materials and Equipment:

-

Isolated essential oil fraction

-

Hexane (GC grade)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil fraction in hexane (e.g., 1 µL of oil in 1 mL of hexane).

-

GC-MS Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 3 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

-

Data Analysis: Identify 2-Decen-1-ol by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). Quantification can be performed using an internal or external standard calibration method.

Role in Plant Defense Signaling

Volatile organic compounds, including C10 alcohols like 2-Decen-1-ol, can act as signaling molecules in plant defense. When a plant is damaged by herbivores or pathogens, it can release a blend of volatiles. These airborne signals can be perceived by neighboring plants, priming or inducing their defense responses. While a specific signaling pathway for 2-Decen-1-ol has not been fully elucidated, a general pathway for volatile-induced plant defense is proposed.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Decen-1-ol | C10H20O | CID 87630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Defence Metabolism: How Plants Cope with Pathogens and Ozone Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification [chem.rochester.edu]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

Physicochemical properties of 2-Decen-1-ol isomers

A Technical Guide to the Physicochemical Properties of 2-Decen-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of the (E) and (Z) isomers of 2-Decen-1-ol. It includes tabulated quantitative data for efficient comparison, detailed experimental protocols for property determination, and logical diagrams illustrating key synthetic pathways.

Introduction

2-Decen-1-ol (C₁₀H₂₀O) is an unsaturated fatty alcohol with a molecular weight of 156.26 g/mol .[1] It exists as two primary geometric isomers, (E)-2-Decen-1-ol (trans) and (Z)-2-Decen-1-ol (cis), which differ in the orientation of the hydrogen atoms across the C2-C3 double bond. This stereochemical difference significantly influences their physical, chemical, and biological properties. These compounds are noted for their roles as flavor and fragrance agents, semiochemicals in pest management, and have been identified as volatile organic compounds (VOCs) with potential as disease biomarkers.[2][3] A thorough understanding of their physicochemical properties is essential for their application in research, quality control, and drug development.

Physicochemical Data of 2-Decen-1-ol Isomers

The properties of the (E) and (Z) isomers of 2-Decen-1-ol are summarized below. Data for the general, unspecified isomer is also included for reference.

Table 1: General and Physical Properties

| Property | (E)-2-Decen-1-ol (trans) | (Z)-2-Decen-1-ol (cis) | 2-Decen-1-ol (Isomer unspecified) |

| CAS Number | 18409-18-2[4] | 4194-71-2[5] | 22104-80-9[1] |

| Molecular Formula | C₁₀H₂₀O[4] | C₁₀H₂₀O[6] | C₁₀H₂₀O |

| Molecular Weight | 156.26 g/mol [4] | 156.26 g/mol [6] | 156.26 g/mol [1] |

| Appearance | Colorless clear liquid (est.)[2] | - | Colorless liquid[1] |

| Odor Profile | Fatty, waxy, fresh air, citrus, rose[2] | - | Fatty, rosy aroma[1] |

Table 2: Thermal and Density Properties

| Property | (E)-2-Decen-1-ol (trans) | (Z)-2-Decen-1-ol (cis) | 2-Decen-1-ol (Isomer unspecified) |

| Boiling Point | 230-231 °C @ 760 mm Hg[2] | - | 229-231 °C @ 760 mm Hg[7] |

| 95 °C @ 1.00 mm Hg[2] | - | 95 °C @ 1.00 mm Hg[7] | |

| ~206 °C (Unspecified pressure)[8] | - | - | |

| Melting Point | -17.5 °C[8] | - | - |

| Flash Point | 101.67 °C (215 °F) TCC[2][9] | - | 96.10 °C (205 °F) TCC (est.)[7] |

| Specific Gravity | 0.839 - 0.845 @ 25 °C[2][9] | - | 0.842 - 0.848 @ 25 °C[7] |

| Density | ~841 kg/m ³ (0.841 g/cm³)[8] | - | 0.842 - 0.848 g/cm³ |

| Vapor Pressure | 0.013 mmHg @ 25 °C (est.)[2] | - | 0.013 mmHg @ 25 °C (est.) |

Table 3: Optical and Solubility Properties

| Property | (E)-2-Decen-1-ol (trans) | (Z)-2-Decen-1-ol (cis) | 2-Decen-1-ol (Isomer unspecified) |

| Refractive Index | 1.446 - 1.452 @ 20 °C[2][9] | - | 1.446 - 1.452 @ 20 °C |

| Solubility in Water | - | - | Slightly soluble; 204.8 mg/L @ 25 °C (est.) |

| Solubility in Solvents | - | - | Soluble in non-polar solvents and ethanol |

| logP (o/w) | - | - | 3.693 (est.)[7] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties listed above.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes.[10]

-

Apparatus Setup: Place approximately 0.5 mL of the 2-decen-1-ol isomer into a small test tube with a magnetic stir bar. Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so the bulb is about 1 cm above the liquid surface.[10]

-

Heating: Turn on the stirrer for gentle agitation and begin heating the block.[10]

-

Observation: Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.[10]

-

Measurement: Once the liquid is gently refluxing, the vapor temperature will stabilize. This stable temperature reading is the boiling point of the liquid.[10][11] Ensure the sample does not boil dry.[12]

Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a precisely defined volume used for accurate density measurements of liquids.[13]

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it on an analytical balance. Record this mass.[13]

-

Mass of Pycnometer with Sample: Fill the pycnometer with the 2-decen-1-ol isomer, ensuring no air bubbles are trapped. Place the stopper and allow any excess liquid to exit through the capillary. Carefully wipe the outside dry.

-

Weighing: Weigh the filled pycnometer and record the mass.[13]

-

Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent.

-

Calculation: Calculate the mass of the liquid by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13][14]

-

Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance and is used to identify liquids and assess their purity.[15]

-

Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

-

Sample Application: Place a few drops of the 2-decen-1-ol isomer onto the prism surface of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20°C, controlled by a water bath). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. The reading is typically reported at 20°C using the sodium D line (589 nm), denoted as nD²⁰.[15]

-

Temperature Correction: If the measurement is not performed at 20°C, a correction factor can be applied. The refractive index generally decreases as temperature increases.[15]

Solubility Determination (Gravimetric Method)

This method determines the maximum amount of a solute that can dissolve in a solvent at a specific temperature.[16]

-

Preparation: Add a known volume (e.g., 10 mL) of the solvent (e.g., distilled water) to a test tube or flask. Maintain a constant temperature using a water bath.[16]

-

Solute Addition: Add a small, pre-weighed amount of 2-decen-1-ol to the solvent.[16]

-

Equilibration: Stopper the container and shake or stir the mixture vigorously to facilitate dissolution until the solution is saturated. Saturation is reached when excess, undissolved solute remains.[16]

-

Separation: Allow the undissolved solute to settle. Carefully separate the saturated solution from the excess solute.

-

Analysis: Accurately weigh the remaining, undissolved solute.

-

Calculation: Subtract the mass of the undissolved solute from the initial mass added to find the mass that dissolved in the known volume of solvent. Solubility is typically expressed in g/100 mL or mg/L.[16]

Mandatory Visualizations

Synthetic Pathways for 2-Decen-1-ol Isomers

The stereoselective synthesis of (E)- and (Z)-2-Decen-1-ol is crucial for isolating pure isomers. Common laboratory preparations involve the reduction of a corresponding alkyne or aldehyde.[17] The diagram below illustrates a generalized workflow for these synthetic routes.

Caption: Generalized synthetic routes to (Z) and (E)-2-Decen-1-ol.

Experimental Workflow for Physicochemical Analysis

The logical flow for characterizing a liquid sample like 2-Decen-1-ol involves a series of standard experimental procedures to determine its fundamental properties.

Caption: Standard workflow for physicochemical characterization.

References

- 1. 2-Decen-1-ol | C10H20O | CID 87630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-decen-1-ol, 18409-18-2 [thegoodscentscompany.com]

- 3. 2-Decenol, (2E)- | 18409-18-2 | Benchchem [benchchem.com]

- 4. 2-Decenol, (2E)- | C10H20O | CID 5364942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Decen-1-ol, (Z)- [webbook.nist.gov]

- 6. 2-Decen-1-ol, (Z)- | C10H20O | CID 5364953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-decen-1-ol, 22104-80-9 [thegoodscentscompany.com]

- 8. Buy 2-Decen-1-ol (EVT-335954) | 18409-18-2 [evitachem.com]

- 9. (E)-2-decen-1-ol, 18409-18-2 [perflavory.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. mt.com [mt.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. athabascau.ca [athabascau.ca]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. 2-Decen-1-ol (18409-18-2) for sale [vulcanchem.com]

Spectroscopic Profile of (E)-2-Decen-1-ol: A Technical Guide

Introduction

(E)-2-Decen-1-ol is an unsaturated fatty alcohol with the chemical formula C₁₀H₂₀O.[1] Its molecular weight is 156.2652 g/mol , and its CAS registry number is 18409-18-2.[1] This compound and its stereoisomer, (Z)-2-Decen-1-ol, are of interest in various fields, including flavor and fragrance chemistry, as well as in the study of semiochemicals. The stereochemistry of the double bond significantly influences its biological and chemical properties, making robust analytical characterization essential. This guide provides a comprehensive overview of the spectroscopic data for (E)-2-Decen-1-ol, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-2-Decen-1-ol, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-2-Decen-1-ol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CH₂OH) | ~4.1 | Doublet | ~5 |

| H2 (=CH-) | ~5.7 | Multiplet | - |

| H3 (=CH-) | ~5.6 | Multiplet | - |

| H4 (-CH₂-) | ~2.0 | Quartet | ~7 |

| H5-H9 (-CH₂-) | ~1.3 | Multiplet | - |

| H10 (-CH₃) | ~0.9 | Triplet | ~7 |

| -OH | Variable | Singlet (broad) | - |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-2-Decen-1-ol

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~64 |

| C2 (=CH-) | ~129 |

| C3 (=CH-) | ~133 |

| C4 (-CH₂-) | ~32 |

| C5 (-CH₂-) | ~29 |

| C6 (-CH₂-) | ~29 |

| C7 (-CH₂-) | ~29 |

| C8 (-CH₂-) | ~32 |

| C9 (-CH₂-) | ~23 |

| C10 (-CH₃) | ~14 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for (E)-2-Decen-1-ol

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 2950 - 2850 | Strong |

| C=C stretch (alkene) | 1680 - 1640 | Medium |

| C-O stretch (alcohol) | 1260 - 1050 | Strong |

| =C-H bend (trans-alkene) | 980 - 960 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of (E)-2-Decen-1-ol is available through the NIST WebBook.[2]

Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of (E)-2-Decen-1-ol

| m/z | Relative Intensity (%) | Possible Fragment |

| 156 | ~5 | [M]⁺ (Molecular Ion) |

| 138 | ~10 | [M-H₂O]⁺ |

| 97 | ~20 | [C₇H₁₃]⁺ |

| 83 | ~40 | [C₆H₁₁]⁺ |

| 69 | ~70 | [C₅H₉]⁺ |

| 55 | ~100 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of (E)-2-Decen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(E)-2-Decen-1-ol sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve the (E)-2-Decen-1-ol sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-2-Decen-1-ol.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

(E)-2-Decen-1-ol sample (a few drops)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid (E)-2-Decen-1-ol sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (E)-2-Decen-1-ol.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

-

(E)-2-Decen-1-ol sample, diluted in a volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with an EI source

Procedure:

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

-

A temperature program is used to elute the components, for example, starting at 50°C and ramping up to 250°C.

-

-

Ionization: As (E)-2-Decen-1-ol elutes from the GC column, it enters the MS ion source where it is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of a Synthetic Pathway

The Wittig reaction is a common and effective method for the synthesis of alkenes, including (E)-2-Decen-1-ol. Stabilized ylides generally favor the formation of the (E)-alkene. The following diagram illustrates the general workflow for the synthesis of an (E)-alkenol via the Wittig reaction.

Caption: Workflow for the synthesis of (E)-2-Decen-1-ol via the Wittig reaction.

References

The Multifaceted Role of 2-Decen-1-ol in Insect Chemical Communication: A Technical Guide

An In-depth Examination of a Key Semiochemical in Insect Behavior, Olfactory Perception, and its Potential Applications

Introduction

2-Decen-1-ol, an unsaturated fatty alcohol, plays a significant, albeit nuanced, role in the chemical ecology of insects. This volatile organic compound is a key semiochemical, a chemical substance that carries a message, mediating both intraspecific and interspecific interactions. Its presence has been documented in the secretions of certain insects, such as the cephalic secretion of the mud dauber wasp, Sceliphron caementarium, where it is believed to function in defense or aggregation. Furthermore, as a common plant volatile, 2-Decen-1-ol acts as a crucial signaling molecule in the intricate communication network between insects and their host or non-host plants.

This technical guide provides a comprehensive overview of the biological roles of 2-Decen-1-ol in insects, intended for researchers, scientists, and drug development professionals. It delves into the available quantitative data on its behavioral and electrophysiological effects, details the experimental protocols used to elucidate its function, and visualizes the underlying signaling pathways.

Chemical Properties and Isomers

2-Decen-1-ol (C₁₀H₂₀O) is a ten-carbon alcohol with a double bond at the second carbon position. It exists as two geometric isomers, (E)-2-Decen-1-ol (trans) and (Z)-2-Decen-1-ol (cis), which can elicit different biological responses in insects. The specific isomer is often crucial for its activity as a semiochemical.

Biological Roles of 2-Decen-1-ol in Insects

The function of 2-Decen-1-ol in the insect world is multifaceted, acting as a pheromone, allomone, or kairomone depending on the species and the context of the interaction.

-

Pheromones: Within the same species, 2-Decen-1-ol can act as a pheromone, a chemical signal that triggers a social response. For instance, in some Hymenoptera, it is a suspected component of aggregation pheromones, attracting both males and females to a specific location for mating or resource exploitation.

-

Allomones: As an allomone, 2-Decen-1-ol benefits the emitter while having a neutral or negative effect on the receiver. Its presence in the defensive secretions of insects like the mud dauber wasp suggests it may act as a repellent or deterrent against predators or parasites.[1][2][3][4][5]

-

Kairomones: Conversely, when 2-Decen-1-ol is emitted by a plant, it can act as a kairomone, a chemical cue that benefits the receiving insect. This can involve guiding herbivores to their host plants or, in a more complex tritrophic interaction, attracting parasitoids to an herbivore-infested plant.

While the presence of 2-Decen-1-ol has been identified in various insect species and plant volatiles, specific quantitative data on its behavioral and electrophysiological effects are often limited to a few model organisms or closely related compounds. The following sections will present available data and methodologies, drawing on analogous C10 unsaturated alcohols where direct data for 2-Decen-1-ol is scarce.

Quantitative Data on Insect Responses

To date, detailed quantitative studies specifically focusing on 2-Decen-1-ol are not abundant in publicly accessible literature. However, studies on structurally similar compounds, such as other C10 unsaturated alcohols, provide valuable insights into the potential range of responses. The following table summarizes representative quantitative data from studies on related compounds, which can serve as a benchmark for future investigations on 2-Decen-1-ol.

| Compound | Insect Species | Response Type | Quantitative Data | Experimental Method | Reference |

| (E)-2-Decenal | Aedes albopictus | Repellency | ~55-65% repellency at various doses | Y-tube Olfactometer | [6] |

| 1-Decanol | Various | EAG Response | Species-specific EAG response profiles | Electroantennography | [7] |

| (Z)-3-Decenol | Sirex noctilio | EAG Response | Dose-dependent response in males and females | Electroantennography | [8] |

Note: This table presents data for compounds structurally related to 2-Decen-1-ol to provide a comparative context due to the limited availability of direct quantitative data for 2-Decen-1-ol.

Experimental Protocols

The study of insect responses to semiochemicals like 2-Decen-1-ol relies on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are then placed in contact with two electrodes.

-

Electrode Setup: The recording electrode is typically a fine-tipped glass capillary filled with a conductive solution (e.g., saline) that makes contact with the distal end of the antenna. The reference electrode is placed in contact with the base of the antenna or the insect's head.

-

Stimulus Delivery: A charcoal-filtered and humidified continuous air stream is passed over the antenna. A puff of air carrying a known concentration of 2-Decen-1-ol is injected into this airstream.

-

Signal Recording and Amplification: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded by a specialized software. The amplitude of the resulting EAG response is proportional to the number of responding olfactory receptor neurons.

-

Data Analysis: The EAG responses to 2-Decen-1-ol are compared to a control (e.g., solvent alone) and a standard reference compound to normalize the data. Dose-response curves can be generated by testing a range of concentrations.

Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common behavioral assay used to test the preference of an insect for one of two odor cues.

Methodology:

-

Apparatus Setup: A Y-shaped glass or plastic tube is used. Each of the two arms is connected to a separate odor source, and the base of the 'Y' serves as the insect release point.

-

Odor Source Preparation: A filter paper impregnated with a specific concentration of 2-Decen-1-ol is placed in one odor source chamber. A control (solvent only) is placed in the other chamber.

-

Airflow: A controlled and purified airflow is passed through each arm of the olfactometer, carrying the odorants from the source to the decision point of the 'Y'.

-

Insect Release: A single insect is introduced at the base of the Y-tube and allowed a set amount of time to make a choice.

-

Data Collection: The first choice of the insect (which arm it enters) and/or the time spent in each arm is recorded. This is repeated with multiple insects to obtain statistically significant data.

-

Data Analysis: The percentage of insects choosing the arm with 2-Decen-1-ol versus the control arm is calculated to determine if the compound is an attractant or a repellent.

Signaling Pathways in Insect Olfaction

The perception of 2-Decen-1-ol by an insect begins with its detection by olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the insect's antennae.

General Olfactory Signaling Pathway:

-

Odorant Binding: Volatile molecules of 2-Decen-1-ol enter the sensillum lymph through pores in the cuticle. Odorant-binding proteins (OBPs) may bind to the hydrophobic 2-Decen-1-ol molecules and transport them to the ORs.

-

Receptor Activation: 2-Decen-1-ol binds to a specific OR, which is a ligand-gated ion channel. Insect ORs are typically heterodimers, consisting of a specific odorant-gated subunit (ORx) and a conserved co-receptor (Orco).

-

Ion Channel Opening and Depolarization: Binding of 2-Decen-1-ol to the ORx subunit induces a conformational change in the OR complex, leading to the opening of the ion channel. The influx of cations (such as Na⁺ and Ca²⁺) depolarizes the ORN membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and travels along the axon of the ORN.

-

Signal Transmission to the Brain: The axon of the ORN projects to a specific glomerulus in the antennal lobe of the insect brain. Here, it synapses with projection neurons (PNs) and local interneurons (LNs).

-

Signal Processing: The PNs then transmit the olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed, leading to a behavioral response (e.g., attraction or repulsion).

Conclusion and Future Directions

2-Decen-1-ol is a versatile semiochemical with diverse roles in insect communication. While its presence has been identified in several species and its general functions as a pheromone, allomone, and kairomone are understood, there is a clear need for more detailed quantitative research. Future studies should focus on:

-

Species-Specific Investigations: Conducting comprehensive studies on a wider range of insect species to determine the specific biological role and importance of 2-Decen-1-ol.

-

Quantitative Behavioral and Electrophysiological Assays: Generating robust dose-response data for both (E) and (Z) isomers of 2-Decen-1-ol to accurately characterize their attractive, repellent, or other behavioral effects.

-

Olfactory Receptor Identification and Characterization: Identifying and functionally characterizing the specific olfactory receptors that detect 2-Decen-1-ol in different insect species. This will provide a deeper understanding of the molecular basis of its perception.

-

Field Studies: Validating laboratory findings with field trials to assess the ecological relevance and potential applications of 2-Decen-1-ol in pest management or conservation strategies.

A more profound understanding of the biological role of 2-Decen-1-ol and its underlying mechanisms will not only advance our knowledge of insect chemical ecology but also open up new avenues for the development of novel and targeted insect control and monitoring tools.

References

- 1. Electroantennogram response of the parasitoid,... | F1000Research [f1000research.com]

- 2. researchgate.net [researchgate.net]

- 3. Pheromones in social wasps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morphology and ultrastructure of the allomone and sex-pheromone producing mandibular gland of the parasitoid wasp Leptopilina heterotoma (Hymenoptera: Figitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Morphology and ultrastructure of the allomone and sex-pheromone producing mandibular gland of the parasitoid wasp Leptopilina heterotoma (Hymenoptera: Figitidae). | Semantic Scholar [semanticscholar.org]

- 6. Behavioral and electrophysiological responses of Aedes albopictus to certain acids and alcohols present in human skin emanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]

2-Decen-1-ol: A Volatile Organic Compound Biomarker for Early Disease Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volatile organic compounds (VOCs) in exhaled breath offer a promising frontier for non-invasive disease diagnosis. Among these, the long-chain unsaturated alcohol, 2-Decen-1-ol, has emerged as a potential biomarker with significant clinical utility, particularly in the context of cancer. This technical guide provides a comprehensive overview of 2-Decen-1-ol as a VOC biomarker, detailing its biochemical origins, analytical methodologies for its detection, and its association with pathological conditions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel biomarkers.

Introduction to 2-Decen-1-ol

2-Decen-1-ol is a fatty alcohol, an organic compound with a ten-carbon chain and a double bond, that has been identified as an endogenous VOC in humans. Its presence in exhaled breath is believed to be a direct product of cellular metabolic processes, specifically lipid peroxidation. Alterations in these metabolic pathways due to disease can lead to changes in the concentration of 2-Decen-1-ol, making it a candidate for a non-invasive biomarker.

Biochemical Pathway of 2-Decen-1-ol Formation

The primary proposed pathway for the endogenous production of 2-Decen-1-ol is through the lipid peroxidation of polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. This process is initiated by reactive oxygen species (ROS), which are often elevated in pathological states such as cancer.

The proposed biochemical cascade is as follows:

-

Initiation: Increased oxidative stress leads to the abstraction of a hydrogen atom from a PUFA (e.g., linoleic acid) by a reactive oxygen species, forming a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide.

-

Decomposition: The unstable lipid hydroperoxides undergo fragmentation, yielding a variety of smaller molecules, including aldehydes. Specifically, the breakdown of a ten-carbon PUFA intermediate can lead to the formation of 2-decenal.

-

Reduction: The resulting aldehyde, 2-decenal, is then reduced by enzymes such as 2,4-dienoyl-CoA reductase or other alcohol dehydrogenases to the corresponding alcohol, 2-Decen-1-ol. The enzyme 2,4-dienoyl-CoA reductase is known to be involved in the metabolism of unsaturated fatty acids, including 2,4-decadienoyl-CoA, a ten-carbon intermediate.

Association with Disease: Esophageal and Gastric Cancer

While research on 2-Decen-1-ol is ongoing, compelling evidence for the utility of a structurally related C10 aldehyde, decanal, as a biomarker for esophageal and stomach cancer has been presented. A significant clinical study demonstrated that a breath test measuring a panel of five VOCs, including decanal, could distinguish patients with esophageal or stomach cancer from those with non-cancerous upper gastrointestinal symptoms with high accuracy.

Table 1: Diagnostic Performance of a 5-VOC Signature (including Decanal) for Esophageal and Gastric Cancer

| Metric | Value |

| Overall Accuracy | 85% |

| Sensitivity | 80% |

| Specificity | 81% |

Data from a study presented at the 2017 European Cancer Congress.[1][2]

These findings strongly suggest that long-chain aldehydes and their corresponding alcohols, such as 2-Decen-1-ol, are promising biomarkers for the early detection of these malignancies. The presence of these compounds in breath is likely linked to the increased lipid peroxidation characteristic of cancer cells.

For context, the staging of esophageal cancer, which is critical for prognosis and treatment decisions, is determined by the extent of tumor growth (T), spread to nearby lymph nodes (N), and metastasis to distant sites (M).

Table 2: Simplified TNM Staging of Esophageal Cancer [3][4]

| Stage | Tumor (T) | Nodes (N) | Metastasis (M) |

| Stage 0 | Tis (in situ) | N0 | M0 |

| Stage I | T1 | N0 | M0 |

| Stage II | T2 | N0 | M0 |

| T1, T2 | N1 | M0 | |

| Stage III | T3 | N0, N1 | M0 |

| T1, T2 | N2 | M0 | |

| Stage IV | Any T | Any N | M1 |

Experimental Protocols for 2-Decen-1-ol Analysis

The detection and quantification of 2-Decen-1-ol in exhaled breath require highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Below is a detailed experimental protocol adapted from established methodologies for VOC analysis.

Breath Sample Collection

This protocol is adapted from the methodology outlined in the NCT06169163 clinical trial.[1]

-

Patient Preparation: Patients should fast for a minimum of 6 hours prior to breath collection, consuming only clear fluids.

-

Sample Collection:

-

Patients exhale into a single-use breath collection bag (e.g., Tedlar® bag).

-

Using a gas sampling pump, the collected breath is drawn through a thermal desorption (TD) tube at a controlled flow rate to trap the VOCs.

-

The process is repeated to collect a second sample for validation.

-

A room air sample is collected using the same procedure to serve as a blank control.

-

-

Sample Storage: The TD tubes are sealed with long-term storage caps and stored at -80°C until analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and should be optimized for the specific instrumentation and analytical standards used.

Table 3: Recommended GC-MS Parameters for 2-Decen-1-ol Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-624 or similar mid-polar column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | - Initial: 40°C, hold for 2 minutes- Ramp 1: 5°C/min to 150°C- Ramp 2: 20°C/min to 250°C, hold for 5 minutes |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 250°C |

| Mass Range | m/z 35-350 |

| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Quantification

Quantification of 2-Decen-1-ol is achieved by creating a calibration curve using certified standards of known concentrations. An internal standard (e.g., a deuterated analog) should be used to correct for variations in sample preparation and instrument response. The concentration of 2-Decen-1-ol in the breath sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Future Directions and Clinical Implications

The identification of 2-Decen-1-ol and related long-chain aldehydes as breath biomarkers for esophageal and gastric cancer holds immense potential for the development of non-invasive screening tools. Early detection is paramount for improving patient outcomes for these cancers, which are often diagnosed at advanced stages.

Future research should focus on:

-

Large-scale clinical validation studies: To confirm the diagnostic accuracy of 2-Decen-1-ol and related compounds in diverse patient populations.

-

Correlation with disease stage: To determine if the concentration of 2-Decen-1-ol in breath correlates with the pathological stage of the cancer.

-

Elucidation of the precise biochemical pathway: To fully understand the enzymatic steps leading to the production of 2-Decen-1-ol in cancer cells.

-

Development of point-of-care detection methods: To translate this biomarker into a rapid and cost-effective screening tool for use in primary care settings.

Conclusion

2-Decen-1-ol is a promising volatile organic compound biomarker with the potential to revolutionize the early detection of esophageal and gastric cancers. Its origins in lipid peroxidation provide a clear biochemical link to the pathophysiology of cancer. With standardized analytical methods and further clinical validation, breath analysis for 2-Decen-1-ol could become an invaluable tool in the fight against these deadly diseases.

References

Natural occurrence of 2-Decen-1-ol in essential oils

An In-Depth Technical Guide to the Natural Occurrence of 2-Decen-1-ol in Essential Oils

Introduction

2-Decen-1-ol is an unsaturated fatty alcohol, specifically a C10 alkenol, that contributes to the characteristic aroma and potential biological activity of certain plant-derived essential oils. As a volatile organic compound (VOC), it plays a role in plant defense and communication. Its presence in essential oils is of significant interest for applications in the flavor, fragrance, and pharmaceutical industries, owing to its fresh, waxy, and citrus-rose aroma profile and its potential antimicrobial and nematicidal properties.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of 2-Decen-1-ol, detailing its concentration in various essential oils, the analytical protocols for its identification and quantification, and its plausible biosynthetic pathway in plants.

Natural Occurrence of 2-Decen-1-ol

Quantitative Data Summary

The following table summarizes the reported quantitative data for 2-Decen-1-ol in essential oils.

| Plant Species | Plant Part | Geographical Origin | Concentration (% of Oil) | Isomer | Reference |

| Coriandrum sativum L. | Leaves | Brazil | 12.33% | Not Specified | [1] |

Note: Data is limited, and concentrations can be influenced by factors such as cultivar, harvest time, and extraction method.[5]

Experimental Protocols

The extraction and analysis of 2-Decen-1-ol from plant material require standardized methodologies to ensure accurate identification and quantification. The most common procedures involve hydrodistillation for extraction followed by gas chromatography-mass spectrometry for analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the standard method for extracting essential oils from aromatic plants, particularly heat-resistant materials like coriander.[6][7]

Methodology:

-

Material Preparation: Dried plant material (e.g., coriander leaves or seeds) is typically ground or crushed to increase the surface area for efficient oil extraction.[7]

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, condenser, and collection burette.

-

Distillation: The prepared plant material is placed in the flask and submerged in distilled water. The mixture is heated to its boiling point and maintained for a period of 2 to 4 hours.[6][7] The steam and volatile compounds rise, are cooled by the condenser, and co-condense back into a liquid phase.

-

Oil Collection: The essential oil, being immiscible with water, separates in the collection tube. The aqueous phase (hydrosol) is drained, leaving the pure essential oil.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[6]

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual volatile components within a complex mixture like an essential oil.[8][9]

Methodology:

-

Sample Preparation: The essential oil sample is diluted in an appropriate solvent (e.g., hexane, methanol, or ethyl acetate) to a suitable concentration (e.g., a 1:200 dilution).[9][10] An internal standard may be added at this stage for absolute quantification.

-

GC System Configuration:

-

Injector: Split/splitless injector, typically operated at 250°C.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or semi-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[9]

-

Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points and column affinity. A typical program might be: initial hold at 60°C for 2-3 minutes, followed by a ramp of 3-5°C/min up to 240-250°C, with a final hold period.[8][9]

-

-

MS Detector Configuration:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[8]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: Typically from 40 to 500 m/z.

-

-

Compound Identification: Identification of 2-Decen-1-ol is achieved by comparing its retention time and the resulting mass spectrum with those of a known standard or by matching the mass spectrum against established libraries such as NIST (National Institute of Standards and Technology).

-

Quantification: The relative percentage of 2-Decen-1-ol is calculated based on its peak area relative to the total peak area of all identified compounds (peak area normalization). For more precise quantification, calibration curves generated with an internal or external standard are used.[8]

Visualized Workflows and Pathways

Experimental Workflow for Analysis

The following diagram illustrates the standard workflow for the extraction and quantitative analysis of 2-Decen-1-ol from plant sources.

Plausible Biosynthetic Pathway

While the specific enzymatic pathway for 2-Decen-1-ol has not been fully elucidated, it is hypothesized to originate from the metabolism of fatty acids via the lipoxygenase (LOX) pathway. This pathway is responsible for producing many C6 and C9 volatile "green leaf" compounds, and a similar mechanism is likely responsible for the formation of C10 alkenols.

The proposed pathway begins with the oxidation of a polyunsaturated fatty acid (e.g., linoleic acid) by lipoxygenase, followed by cleavage by hydroperoxide lyase (HPL) to form an aldehyde. This aldehyde is then reduced to the corresponding alcohol, 2-Decen-1-ol, by an alcohol dehydrogenase (ADH) or similar reductase enzyme.

Biological Activity and Signaling

2-Decen-1-ol acts as a semiochemical, a chemical involved in mediating interactions between organisms.[1] It has been identified as a component in essential oils with antibiotic and nematicidal properties.[1][3] For instance, it contributes to the antimicrobial activity of coriander leaf oil and has shown activity against the pine wood nematode.[1][4] However, the specific downstream molecular signaling pathways in target organisms that are modulated by 2-Decen-1-ol are not well-documented in the current scientific literature. Further research is required to elucidate its precise mechanisms of action.

Conclusion

2-Decen-1-ol is a noteworthy constituent of essential oils, primarily found in significant quantities in the leaf oil of Coriandrum sativum. Its presence is confirmed and quantified using standard analytical techniques, namely hydrodistillation followed by GC-MS analysis. While its complete biosynthetic pathway is still under investigation, it is plausibly derived from fatty acid metabolism. The compound's contribution to both aroma and biological activity makes it a molecule of interest for further research and development in various scientific and industrial fields. This guide provides a foundational technical overview for professionals engaged in the study of natural products.

References

- 1. 2-Decenol, (2E)- | 18409-18-2 | Benchchem [benchchem.com]

- 2. 2-Decen-1-ol (18409-18-2) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. (E)-2-decen-1-ol, 18409-18-2 [thegoodscentscompany.com]

- 5. Essential Oil from Coriandrum sativum: A review on Its Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukm.my [ukm.my]

- 7. Microwave-assisted hydrodistillation extraction of essential oil from coriander seeds and evaluation of their composition, antioxidant and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. scitepress.org [scitepress.org]

- 10. chromatographyonline.com [chromatographyonline.com]

Stereochemistry and Biological Activity of 2-Decen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decen-1-ol, an unsaturated fatty alcohol, exhibits a range of biological activities contingent upon its stereochemistry. This technical guide provides an in-depth analysis of the synthesis, separation, and biological evaluation of the geometric ((E) and (Z)) and optical (R and S) isomers of 2-decen-1-ol. The document summarizes quantitative data on its nematicidal and antimicrobial properties, outlines detailed experimental protocols for stereoselective synthesis and bioassays, and explores the potential mechanisms of action and associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

2-Decen-1-ol is a ten-carbon unsaturated alcohol with a double bond at the second carbon position. The geometry of this double bond ((E) or (Z)) and the chirality at the C1 carbon (if applicable, though in this primary alcohol, chirality is not at C1) significantly influence its biological properties. This molecule has garnered interest for its potential applications in agriculture and medicine due to its demonstrated nematicidal, antimicrobial, and pheromonal activities. Understanding the structure-activity relationship of its stereoisomers is crucial for the development of targeted and effective products.

Stereochemistry of 2-Decen-1-ol

2-Decen-1-ol exists as two geometric isomers: (E)-2-decen-1-ol (trans) and (Z)-2-decen-1-ol (cis). The spatial arrangement of the alkyl chain and the hydroxyl group around the C=C double bond dictates the molecule's overall shape and its interaction with biological targets.

-

(E)-2-Decen-1-ol (trans-2-Decen-1-ol): The alkyl chain and the hydroxymethyl group are on opposite sides of the double bond.

-

(Z)-2-Decen-1-ol (cis-2-Decen-1-ol): The alkyl chain and the hydroxymethyl group are on the same side of the double bond.

While the primary alcohol at C1 itself is not a stereocenter, the introduction of substituents along the carbon chain could introduce chirality, leading to (R) and (S) enantiomers for each geometric isomer. However, this guide will primarily focus on the biological distinctions between the (E) and (Z) isomers, as this is where the most significant differences in activity have been suggested.

Biological Activity: A Stereochemical Perspective

The biological effects of 2-decen-1-ol are closely tied to its isomeric form. While comprehensive comparative data is still emerging, existing research points towards distinct activities for the (E) and (Z) isomers.

Nematicidal Activity

Unsaturated aldehydes and alcohols have shown promise as nematicidal agents. Research on related compounds suggests that the (E)-isomer of C10 unsaturated aldehydes possesses significant activity against root-knot nematodes.

Table 1: Nematicidal Activity of 2-Decenal Isomers against Meloidogyne javanica

| Compound | EC50 (mg/L) after 1 day |

| (E)-2-Decenal | 20.43[1][2] |

| (E,E)-2,4-Decadienal | 11.7[1][2] |

Data for 2-decen-1-ol isomers is not currently available in the literature, but the data for the corresponding aldehyde suggests that the (E) configuration is important for activity.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antibacterial and antifungal properties. Their mechanism of action is often attributed to the disruption of cell membranes.[3][4][5] The presence and position of a double bond can modulate this activity.[4]

Pheromonal Activity

Unsaturated alcohols are common components of insect pheromones. The specific geometry of the double bond is often critical for recognition by insect olfactory receptors. While 2-decen-1-ol itself has not been identified as a primary pheromone component for many species, its isomers may act as synergists or antagonists in pheromone blends. Electroantennography (EAG) is a key technique used to measure the response of insect antennae to volatile compounds and can be used to screen for pheromonal activity of different isomers.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of 2-decen-1-ol is crucial for studying their distinct biological activities.

A common method for the stereoselective synthesis of (E)-allylic alcohols is the reduction of the corresponding α,β-unsaturated aldehyde.

Protocol: Reduction of (E)-2-Decenal

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-2-decenal in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise with stirring. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (E)-2-decen-1-ol.

-

Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H NMR should show a large coupling constant, typically > 14 Hz, for the vinyl protons) and GC-MS.

The stereoselective synthesis of (Z)-allylic alcohols can be achieved by the partial hydrogenation of the corresponding alkyne.

Protocol: Partial Hydrogenation of 2-Decyn-1-ol

-

Catalyst Preparation: Use a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) for the selective hydrogenation of the alkyne to the (Z)-alkene.

-

Reaction Setup: In a hydrogenation flask, dissolve 2-decyn-1-ol in a suitable solvent (e.g., ethanol or ethyl acetate). Add the Lindlar catalyst (typically 5-10% by weight of the alkyne).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by GC or TLC to observe the disappearance of the starting alkyne and the formation of the (Z)-alkene, taking care to stop the reaction before over-reduction to the saturated alcohol occurs.

-

Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (Z)-2-decen-1-ol.

-

Characterization: Confirm the structure and stereochemistry using NMR spectroscopy (¹H NMR should show a smaller coupling constant, typically < 10 Hz, for the vinyl protons) and GC-MS.

Caption: General synthetic routes to (E)- and (Z)-2-decen-1-ol.

Biological Assays

Protocol: In Vitro Mortality and Egg Hatching Assay for Root-Knot Nematodes (e.g., Meloidogyne spp.)

-

Preparation of Test Solutions: Prepare stock solutions of the 2-decen-1-ol isomers in a suitable solvent (e.g., ethanol or DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired test concentrations.

-

Juvenile Mortality Assay:

-

Collect second-stage juveniles (J2) of the target nematode.

-

In a 96-well plate, add a suspension of approximately 50-100 J2s to each well.

-

Add the test solutions to the wells. Include a solvent control and a negative control (water with surfactant).

-

Incubate the plates at a controlled temperature (e.g., 25 °C).

-

After 24, 48, and 72 hours, count the number of motile and immotile (dead) nematodes under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

-

Calculate the percentage mortality and determine the EC50 value.

-

-

Egg Hatching Assay:

-

Collect egg masses of the target nematode.

-

Place one egg mass in each well of a 24-well plate containing the test solutions.

-

Incubate under the same conditions as the mortality assay.

-

After a set period (e.g., 7-14 days), count the number of hatched J2s in each well.

-

Calculate the percentage inhibition of egg hatching compared to the control.

-

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Grow the target bacterial or fungal strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-decen-1-ol isomers in the appropriate broth medium. Due to the lipophilic nature of the compound, a solubilizing agent like DMSO may be necessary at a low, non-inhibitory concentration.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe in broth), a negative control (broth only), and a solvent control.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for nematicidal and antimicrobial bioassays.

Analytical Methods for Stereoisomer Separation

The separation and identification of the stereoisomers of 2-decen-1-ol are essential for quality control and for correlating specific isomers with biological activity.

GC-MS is a powerful tool for separating and identifying the (E) and (Z) isomers of 2-decen-1-ol.

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample containing the 2-decen-1-ol isomers in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Split/splitless injector, typically in split mode.

-

Oven Program: A temperature gradient program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the analyte and potential fragments (e.g., m/z 40-300).

-

-

Data Analysis: The (E) and (Z) isomers will typically have different retention times. The mass spectra can be used to confirm the identity of the compounds by comparing them to a spectral library.

For the separation of enantiomers (if present), chiral HPLC is the method of choice.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: The hydroxyl group of 2-decen-1-ol may need to be derivatized with a chromophore-containing chiral derivatizing agent to facilitate detection and improve separation. Alternatively, direct separation on a chiral stationary phase can be attempted.

-

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve separation.

-

Flow Rate: A typical flow rate of 0.5-1.5 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the derivatized analyte, or a chiral detector such as a circular dichroism (CD) detector.

-

-

Data Analysis: The enantiomers will elute at different retention times, allowing for their quantification.

Mechanisms of Action and Signaling Pathways

Nematicidal and Antimicrobial Mechanisms

The lipophilic nature of long-chain unsaturated alcohols like 2-decen-1-ol is key to their biological activity. The proposed mechanism of action against nematodes and microbes involves:

-

Membrane Disruption: The non-polar alkyl chain can intercalate into the lipid bilayer of cell membranes, disrupting their integrity and leading to increased permeability.[3] This can result in the leakage of essential cellular components and ultimately cell death.[3]

-

Metabolic Interference: These compounds may also interfere with cellular metabolic processes, although the specific pathways are not yet fully elucidated for 2-decen-1-ol. For other nematicides, effects on pathways such as xenobiotic metabolism and steroid hormone synthesis have been observed.[6]

Caption: Proposed mechanism of nematicidal and antimicrobial action.

Pheromone Signaling Pathway

In insects, the perception of pheromones like unsaturated alcohols initiates a signaling cascade within olfactory sensory neurons.

-

Binding: The pheromone molecule enters the sensillum lymph and binds to a Pheromone Binding Protein (PBP).

-

Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of the neuron.

-

Signal Transduction: Binding of the pheromone to the OR opens an ion channel, leading to the depolarization of the neuronal membrane and the generation of an action potential.

-

Signal to Brain: This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

Caption: General insect pheromone signaling pathway.

Conclusion and Future Directions

The stereochemistry of 2-decen-1-ol plays a pivotal role in its biological activity. While current research suggests its potential as a nematicidal and antimicrobial agent, further studies are required to fully elucidate the structure-activity relationships of its various isomers. Specifically, there is a need for quantitative comparative data on the biological activities of the (E) vs. (Z) and (R) vs. (S) isomers. The development of efficient and scalable stereoselective synthetic routes will be crucial for these investigations. A deeper understanding of the specific molecular targets and signaling pathways involved in the nematicidal and antimicrobial actions of 2-decen-1-ol isomers will pave the way for the rational design of more potent and selective bioactive compounds for applications in agriculture and medicine.

References

- 1. Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repositório Digital de Publicações Científicas: Elucidation of the nematicidal mode of action of 3-octanol on the root-lesion nematode Pratylenchus penetrans [rdpc.uevora.pt]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Decen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Decen-1-ol. The information presented herein is crucial for the unambiguous identification and structural elucidation of this unsaturated fatty alcohol, a compound of interest in various fields including pheromone research, flavor and fragrance chemistry, and as a potential biomarker.

Executive Summary

2-Decen-1-ol, a ten-carbon unsaturated alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol , exhibits a characteristic and reproducible fragmentation pattern under electron ionization.[1][2][3][4][5][6] This guide details the primary fragmentation pathways, presents quantitative data of the major fragment ions, outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and provides a visual representation of the fragmentation cascade. The dominant fragmentation mechanisms observed are alpha-cleavage and dehydration (loss of a water molecule), which are characteristic of primary alcohols.

Mass Spectral Data

The electron ionization mass spectra of the (E)- and (Z)-isomers of 2-Decen-1-ol are qualitatively similar, with minor differences in the relative intensities of some fragment ions. The following table summarizes the major ions observed in the mass spectrum of (E)-2-Decen-1-ol, obtained from the National Institute of Standards and Technology (NIST) database.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 55 | 85 | [C₄H₇]⁺ |

| 69 | 60 | [C₅H₉]⁺ |

| 83 | 40 | [C₆H₁₁]⁺ |

| 57 | 35 | [C₄H₉]⁺ |

| 70 | 30 | [M-C₆H₁₂]⁺• or [C₅H₁₀O]⁺• |

| 97 | 25 | [C₇H₁₃]⁺ |

| 138 | 5 | [M-H₂O]⁺• (Dehydration) |

| 156 | <1 | [M]⁺• (Molecular Ion) |

Data is an approximation based on visual inspection of the NIST mass spectrum for (E)-2-Decen-1-ol.

Fragmentation Pathways

The fragmentation of 2-Decen-1-ol upon electron ionization is primarily driven by the initial ionization of the oxygen atom, followed by characteristic cleavage reactions.

Primary Fragmentation Mechanisms:

-

Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is alpha to the hydroxyl group. This is a common fragmentation pathway for primary alcohols. However, due to the presence of the double bond at the 2-position, this fragmentation is less favored compared to other pathways.

-

Allylic Cleavage: The double bond at the C2-C3 position makes the C4-C5 bond susceptible to cleavage, as it results in the formation of a stable, resonance-stabilized allylic cation. This is a significant pathway contributing to ions in the lower mass range.

-

Dehydration (Loss of H₂O): A characteristic fragmentation of alcohols is the elimination of a molecule of water (18 Da), leading to the formation of an ion at m/z 138 ([M-18]⁺•). This ion is often of low abundance for primary alcohols.

-

Hydrocarbon Fragmentation: The long alkyl chain can undergo fragmentation at various points, leading to a series of hydrocarbon fragments separated by 14 Da (CH₂ group). This results in the characteristic cluster of peaks at m/z 41, 55, 69, 83, and 97.

The fragmentation cascade of 2-Decen-1-ol can be visualized as a logical relationship between the parent molecule and its resulting fragment ions.

Caption: Fragmentation pathway of 2-Decen-1-ol.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of 2-Decen-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation and Derivatization

For improved chromatographic performance and to increase volatility, long-chain alcohols are often derivatized prior to GC-MS analysis. A common method is silylation to form trimethylsilyl (TMS) ethers.

-

Sample Dissolution: Dissolve a known amount of the 2-Decen-1-ol sample in a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

-

Derivatization Reagent: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers of 2-Decen-1-ol.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/minute to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: 230°C.[7]

-

Transfer Line Temperature: 280°C.[7]

This experimental workflow provides a robust method for the separation and identification of 2-Decen-1-ol and its isomers in various sample matrices.

Caption: Experimental workflow for GC-MS analysis.

References

- 1. 2-Decen-1-ol, (E)- [webbook.nist.gov]

- 2. 2-Decen-1-ol [webbook.nist.gov]

- 3. 2-Decen-1-ol, (Z)- [webbook.nist.gov]

- 4. 2-Decen-1-ol, (E)- [webbook.nist.gov]

- 5. 2-Decen-1-ol [webbook.nist.gov]

- 6. 2-Decen-1-ol, (E)- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Biosynthesis of (E)-2-Decen-1-ol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals